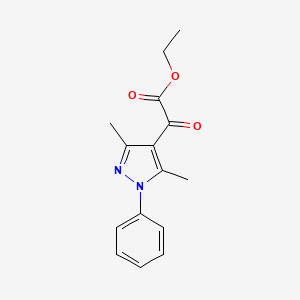

ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetate

Description

Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetate is a pyrazole-based α-ketoester derivative characterized by a 3,5-dimethyl-substituted pyrazole core, a phenyl group at the N1 position, and an ethyl oxoacetate side chain. This compound is notable for its structural versatility, combining a rigid pyrazole ring with a reactive α-ketoester group, making it a valuable intermediate in organic synthesis and crystal engineering . Its molecular formula is inferred to be C₁₅H₁₆N₂O₃ (based on structural analogs in and ), with a molecular weight of ~296.3 g/mol. The α-ketoester moiety facilitates diverse reactivity, including nucleophilic additions and hydrogen bonding, which are critical in supramolecular assembly and coordination chemistry .

Properties

IUPAC Name |

ethyl 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-4-20-15(19)14(18)13-10(2)16-17(11(13)3)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQMIIDKOUMCDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(N(N=C1C)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetate typically involves the condensation of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with ethyl acetoacetate. This reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an ethanol solvent. The reaction mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can result in a variety of pyrazole derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Industry: The compound is used in the production of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

α-Ketoester Reactivity

The target compound’s α-ketoester group enables strong hydrogen-bond acceptor capacity, similar to triazole derivatives in , which form dimers via O···π-hole interactions.

Crystallographic Behavior

The triazole derivatives in exhibit predictable dimerization patterns due to their planar structures, whereas the target compound’s pyrazole ring with bulky dimethyl groups may lead to less-ordered crystal packing.

Key Research Findings

Supramolecular Applications : The α-ketoester group in the target compound is understudied compared to triazole analogs but shows promise for designing hydrogen-bonded frameworks .

Limitations : Lack of electron-withdrawing groups (e.g., halogens in ’s triazoles) may reduce reactivity in cross-coupling reactions .

Biological Activity

Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetate, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, highlighting its potential therapeutic applications.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₂ |

| Molecular Weight | 258.32 g/mol |

| CAS Number | 956506-25-5 |

| InChIKey | WCDGHNIQYUMZKC-HZHRSRAPSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with ethyl acetoacetate under controlled conditions. This method allows for the formation of the desired compound with high yields and purity.

Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anti-inflammatory properties. For instance, a study demonstrated that derivatives of pyrazole could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This compound was evaluated alongside standard anti-inflammatory drugs like dexamethasone, showing comparable efficacy in reducing inflammation markers at specific concentrations .

Antimicrobial Activity

This compound has also been tested for antimicrobial activity against various bacterial strains. In vitro studies revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus. The presence of specific functional groups in its structure was found to enhance its antimicrobial efficacy .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been widely studied. This compound has shown promise in inhibiting cancer cell proliferation in various assays. A notable study indicated that similar pyrazole compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways .

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Anti-inflammatory Study : In a controlled trial involving animal models, the compound demonstrated up to 80% inhibition of edema formation compared to untreated controls .

- Antimicrobial Efficacy : A comparative study against standard antibiotics showed that this compound had a minimum inhibitory concentration (MIC) lower than that of common antibiotics like ampicillin .

- Cancer Cell Line Testing : The compound was tested on various cancer cell lines (e.g., MCF7 for breast cancer), revealing significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.